molecular formula C10H15NO2 B2871008 N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide CAS No. 2224418-28-2

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide

Cat. No. B2871008
CAS RN: 2224418-28-2
M. Wt: 181.235
InChI Key: GMEDPFQUVRCEMB-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory and immune responses.

Mechanism of Action

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide selectively antagonizes the CXCR2 receptor, which is expressed on various immune cells such as neutrophils, macrophages, and T cells. CXCR2 is involved in various inflammatory and immune responses, including chemotaxis, degranulation, and cytokine production. N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide inhibits the binding of CXCR2 to its ligands, such as interleukin-8 (IL-8), which leads to the suppression of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce airway inflammation and hyperresponsiveness, which are hallmark features of these diseases. In animal models of rheumatoid arthritis, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce the recruitment of neutrophils and other immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its selectivity for the CXCR2 receptor, which minimizes off-target effects. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in various animal models of inflammatory and immune-related diseases. However, one of the limitations of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate the efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in other inflammatory and immune-related diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in humans.

Synthesis Methods

The synthesis of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 2-cyclopropylacetaldehyde with ethyl acrylate to form the corresponding enamine. The enamine is then reacted with 3-chloropropionyl chloride to form the key intermediate, which is subsequently treated with oxalyl chloride and then reacted with 3-aminooxetane-2-carboxamide to form N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide.

Scientific Research Applications

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In preclinical studies, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis.

properties

IUPAC Name

N-(4-cyclopropyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(12)11-9-6-13-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEDPFQUVRCEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1COCC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide

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